2,1,3-Benzoxadiazol-4(5H)-one, 6,7-dihydro-, O-[2-[3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl]oxime
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Overview
Description
“2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE” typically involves multi-step organic reactions. The process may start with the preparation of the benzoxadiazole and isoquinoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
“2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential biological activity. Compounds containing benzoxadiazole and isoquinoline moieties have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The unique structural features may allow for the development of new drugs targeting specific biological pathways.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers, dyes, and electronic components. Its chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of “2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE” would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular pathways involved would be determined by the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
Benzoxadiazole Derivatives: Compounds containing the benzoxadiazole moiety are known for their diverse chemical and biological properties.
Isoquinoline Derivatives: Isoquinoline-based compounds have been extensively studied for their pharmacological activities.
Uniqueness
The uniqueness of “2-{[6,7-DIHYDRO-2,1,3-BENZOXADIAZOL-4(5H)-YLIDENAMINO]OXY}-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-1-ETHANONE” lies in its combination of benzoxadiazole and isoquinoline moieties, which may confer distinct chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C17H18N4O3 |
---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
2-[(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylideneamino]oxy-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C17H18N4O3/c22-16(21-9-8-12-4-1-2-5-13(12)10-21)11-23-18-14-6-3-7-15-17(14)20-24-19-15/h1-2,4-5H,3,6-11H2/b18-14+ |
InChI Key |
BJJIWZBOMIEEMJ-NBVRZTHBSA-N |
Isomeric SMILES |
C1CC2=NON=C2/C(=N/OCC(=O)N3CCC4=CC=CC=C4C3)/C1 |
Canonical SMILES |
C1CC2=NON=C2C(=NOCC(=O)N3CCC4=CC=CC=C4C3)C1 |
Origin of Product |
United States |
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